Bikinin

Descripción general

Descripción

Bikinin es un inhibidor no esteroideo, ATP-competitivo de la quinasa 3 de la sintasa de glucógeno vegetal (GSK-3)/quinasas tipo Shaggy. Es conocido por su capacidad de activar las vías de señalización de brasinoesteroides, que juegan un papel crucial en el desarrollo de las plantas y las respuestas al estrés .

Aplicaciones Científicas De Investigación

Bikinin tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Biología vegetal: This compound se utiliza para estudiar las vías de señalización de brasinoesteroides y su papel en el desarrollo de las plantas y las respuestas al estrés.

Agronomía: Se aplica para mejorar la resistencia de los cultivos a estreses ambientales como la salinidad.

Genética química: This compound sirve como una herramienta en la genética química para diseccionar las funciones de las quinasas GSK-3/tipo Shaggy.

Mecanismo De Acción

Bikinin ejerce sus efectos inhibiendo las quinasas 3 de la sintasa de glucógeno (GSK-3)/quinasas tipo Shaggy. Compite con el ATP por la unión a estas quinasas, impidiendo así su actividad. Esta inhibición conduce a la activación de las vías de señalización de brasinoesteroides, que regulan diversos aspectos del crecimiento y las respuestas al estrés de las plantas . Los objetivos moleculares incluyen BIN2, una quinasa en la corriente descendente de la señalización de brasinoesteroides .

Análisis Bioquímico

Biochemical Properties

Bikinin directly inhibits BIN2 (group II GSK3s) by interfering with ATP binding . It targets GSK3/Shaggy-like kinases, which are key players in brassinosteroid (BR) signaling . These kinases impact plant development and participate in responses to wounding, pathogens, and salt stress .

Cellular Effects

This compound influences cell function by activating BR signaling . This activation impacts various cellular processes, including cell expansion and division, vascular tissue development, senescence, and modulation of stress responses .

Molecular Mechanism

This compound exerts its effects at the molecular level by directly docking to BIN2, a kinase in the downstream of BR signaling, and acts as a competitive inhibitor of adenosine triphosphate (ATP) .

Temporal Effects in Laboratory Settings

It has been observed that this compound and its derivatives can be inactivated in planta by conjugation with glutamic acid or malic acid .

Metabolic Pathways

This compound is involved in the brassinosteroid (BR) signaling pathway

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Bikinin puede sintetizarse a través de una serie de reacciones químicas que involucran la formación de un anillo de piridina con un residuo de ácido amido succínico en la posición 2 y un halógeno en la posición 5 . La ruta sintética generalmente implica:

Formación del anillo de piridina: Este paso implica la ciclización de precursores apropiados bajo condiciones controladas.

Introducción del residuo de ácido amido succínico: Esto se logra mediante reacciones de formación de enlaces amida.

Halogenación: La introducción de un átomo de halógeno, como el yodo, en la posición 5 del anillo de piridina.

Métodos de producción industrial

La producción industrial de this compound implica la síntesis a gran escala utilizando rutas químicas similares, pero optimizadas para un mayor rendimiento y pureza. El proceso incluye pasos de purificación rigurosos para asegurar que el producto final cumpla con los estándares requeridos para la investigación y la aplicación .

Análisis De Reacciones Químicas

Tipos de reacciones

Bikinin experimenta diversas reacciones químicas, entre ellas:

Oxidación: this compound puede oxidarse en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en this compound, alterando su actividad.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Se emplean reactivos como los agentes halogenantes y los nucleófilos para las reacciones de sustitución.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen diversos derivados de this compound, como el yodothis compound y el metilyodothis compound, que han mostrado una mayor potencia y una mejor permeabilidad celular .

Comparación Con Compuestos Similares

Compuestos similares

Yodobikinin: Un derivado de this compound con un sustituyente de yodo, que muestra una mayor potencia.

Metilyodothis compound: Un derivado de éster metílico con una mejor permeabilidad celular.

Brasinolida: Un brasinoesteroide con una actividad de promoción del crecimiento similar, pero con propiedades estructurales diferentes.

Singularidad de this compound

This compound es único debido a su naturaleza no esteroidea y su capacidad de inhibir directamente las quinasas GSK-3/tipo Shaggy. A diferencia de la brasinolida, que es una hormona esteroidea, this compound es una molécula más simple que se puede sintetizar de forma más económica y utilizarse en aplicaciones a gran escala .

En conclusión, this compound es un compuesto valioso en la biología vegetal y la agronomía, que ofrece información sobre la señalización de brasinoesteroides y posibles aplicaciones para mejorar la resistencia de los cultivos. Sus propiedades únicas y su accesibilidad sintética lo convierten en una herramienta versátil en la investigación científica.

Propiedades

IUPAC Name |

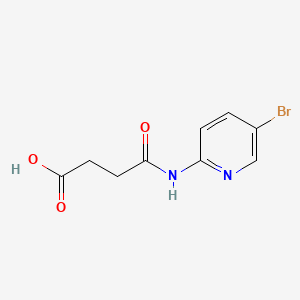

4-[(5-bromopyridin-2-yl)amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O3/c10-6-1-2-7(11-5-6)12-8(13)3-4-9(14)15/h1-2,5H,3-4H2,(H,14,15)(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFYYQDHEDOXWGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20349448 | |

| Record name | N-(5-Bromo-pyridin-2-yl)-succinamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188011-69-0 | |

| Record name | N-(5-Bromo-pyridin-2-yl)-succinamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(5-Bromo-2-pyridinyl)amino]-4-oxobutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is bikinin?

A1: this compound is a small-molecule inhibitor that specifically targets plant glycogen synthase kinase 3 (GSK3)-like kinases. [, , , , ]

Q2: What are GSK3-like kinases and why are they important in plants?

A2: GSK3-like kinases are enzymes that play essential roles in various plant processes, including growth, development, and stress responses. They are key regulators of brassinosteroid (BR) signaling, a crucial pathway for plant growth and development. [, , , , , ]

Q3: How does this compound affect GSK3-like kinases?

A3: this compound acts as a competitive inhibitor of GSK3-like kinases, binding to the ATP-binding site of the enzyme and preventing its activity. This inhibition leads to downstream effects on BR signaling and other pathways. [, , , ]

Q4: What are the downstream effects of this compound treatment in plants?

A4: this compound treatment can lead to a range of effects in plants, including:* Enhanced growth: this compound can promote plant growth, particularly in roots and shoots, by inhibiting GSK3-like kinases and activating BR signaling. [, , , , , ] * Altered development: this compound can affect various developmental processes, such as vascular tissue differentiation, stomatal development, and leaf morphology, by modulating GSK3-like kinase activity. [, , , , ] * Modified stress responses: this compound can influence plant responses to abiotic stresses like salinity by interacting with ABA signaling, which is also regulated by GSK3-like kinases. [, , , ]

Q5: Does this compound affect all GSK3-like kinases equally?

A5: this compound can interact with multiple GSK3-like kinases in plants, but its affinity and effects may vary depending on the specific kinase and plant species. [, ] For instance, this compound was shown to interact with seven AtSK family members in Arabidopsis. []

Q6: Can this compound help to understand the role of specific GSK3-like kinases?

A6: Yes, this compound has been successfully used as a tool to investigate the function of individual GSK3-like kinases by comparing its effects in different plant species and genetic backgrounds. [, , , ]

Q7: What is the molecular formula and weight of this compound?

A7: While the exact molecular formula and weight are not provided in these abstracts, they mention this compound as a small molecule with a specific chemical structure. [, ] More detailed information would require referring to the original research articles.

Q8: How does the structure of this compound relate to its activity?

A8: Research suggests that modifications to the this compound structure can significantly impact its activity, potency, and selectivity towards different GSK3-like kinases. [, ] Specific structure-activity relationship (SAR) studies have focused on developing this compound analogs with improved properties. [, , ]

Q9: Have any this compound analogs been developed?

A9: Yes, researchers have synthesized several this compound analogs to improve its properties, such as enhancing its growth-promoting activity in plants like Arabidopsis and rice. [, , ]

Q10: How is this compound used in plant research?

A10: this compound serves as a powerful tool for studying:* BR signaling pathways: By inhibiting GSK3-like kinases, this compound helps to unravel the complexities of BR signaling and its interactions with other pathways. [, , , ]* Plant development: Researchers use this compound to investigate the role of GSK3-like kinases in controlling various developmental processes, such as vascular tissue formation and stomatal patterning. [, , ] * Stress tolerance mechanisms: this compound aids in understanding how plants respond to abiotic stresses, like salinity, and how these responses are mediated by GSK3-like kinases and their interactions with other signaling pathways. [, , ]

Q11: What are the advantages of using this compound over genetic approaches to study GSK3-like kinases?

A11: this compound offers several advantages:* Overcoming redundancy: It can inhibit multiple GSK3-like kinases simultaneously, overcoming functional redundancy issues often encountered with genetic mutants. [, ]* Specificity: this compound demonstrates a degree of specificity towards GSK3-like kinases, minimizing off-target effects. [, , ]* Temporal and spatial control: Researchers can apply this compound to specific tissues or developmental stages, providing precise control over its effects. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.